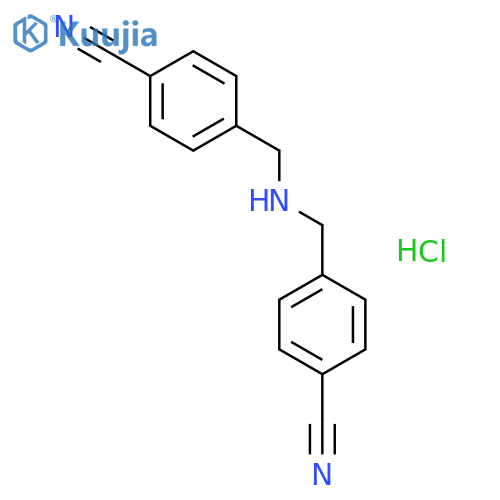Cas no 1802566-49-9 (Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9)

1802566-49-9 structure
商品名:Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9
CAS番号:1802566-49-9
MF:C16H14ClN3
メガワット:283.755462169647
MDL:MFCD09038503
CID:3042154
PubChem ID:87558951
Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9 化学的及び物理的性質
名前と識別子
-
- Bis(4-cyanobenzyl)amine Hydrochloride
- α,α'-Iminodi-p-tolunitrile Hydrochloride
- Bis(4-cyanobenzyl)amine HCl
- B2894
- alpha,alpha'-Iminodi-p-tolunitrile Hydrochloride
- 4,4'-(Azanediylbis(methylene))dibenzonitrile hydrochloride
- T70455
- 4-({[(4-CYANOPHENYL)METHYL]AMINO}METHYL)BENZONITRILE HYDROCHLORIDE
- CS-0448586
- Bis(4-cyanobenzyl)amineHCl
- MFCD09038503
- 1802566-49-9
- 4-[[(4-cyanophenyl)methylamino]methyl]benzonitrile;hydrochloride
- 810-925-9
- AS-86015
- 932-532-2
- Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9
-
- MDL: MFCD09038503
- インチ: 1S/C16H13N3.ClH/c17-9-13-1-5-15(6-2-13)11-19-12-16-7-3-14(10-18)4-8-16;/h1-8,19H,11-12H2;1H
- InChIKey: KUPRRXGOGODEHA-UHFFFAOYSA-N
- ほほえんだ: Cl[H].N([H])(C([H])([H])C1C([H])=C([H])C(C#N)=C([H])C=1[H])C([H])([H])C1C([H])=C([H])C(C#N)=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 283.0876252g/mol
- どういたいしつりょう: 283.0876252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 320
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.6
Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9 セキュリティ情報
-
記号:

- ヒント:あぶない
- 危害声明: H301+H311+H331-H315-H319
- 警告文: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- 危険物輸送番号:3439
- 包装グループ:III
- 危険レベル:6.1
Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1257897-250mg |
ALPHA,ALPHA'-IMINODI-P-TOLUNITRILE HYDROCHLORIDE |
1802566-49-9 | 98% | 250mg |
$230 | 2023-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B871139-200mg |
Bis(4-cyanobenzyl)amine Hydrochloride |
1802566-49-9 | 98% | 200mg |
320.40 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2894-1g |
Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9 |
1802566-49-9 | 98.0%(T) | 1g |
¥500.0 | 2023-03-26 | |
| Aaron | AR00ALBI-250mg |
ALPHA,ALPHA'-IMINODI-P-TOLUNITRILE HYDROCHLORIDE |
1802566-49-9 | 250mg |
$139.00 | 2023-12-14 | ||
| Aaron | AR00ALBI-1g |
ALPHA,ALPHA'-IMINODI-P-TOLUNITRILE HYDROCHLORIDE |
1802566-49-9 | 98% | 1g |
$76.00 | 2025-01-23 | |
| A2B Chem LLC | AE93090-200mg |
Bis(4-cyanobenzyl)amine HCl |
1802566-49-9 | >98.0%(T) | 200mg |
$88.00 | 2024-04-20 | |
| 1PlusChem | 1P00AL36-1g |
ALPHA,ALPHA'-IMINODI-P-TOLUNITRILE HYDROCHLORIDE |
1802566-49-9 | >98.0%(T) | 1g |
$86.00 | 2025-02-25 | |
| Aaron | AR00ALBI-5g |
ALPHA,ALPHA'-IMINODI-P-TOLUNITRILE HYDROCHLORIDE |
1802566-49-9 | 98% | 5g |
$340.00 | 2025-01-23 | |
| A2B Chem LLC | AE93090-5g |
Bis(4-cyanobenzyl)amine HCl |
1802566-49-9 | >98.0%(T) | 5g |
$937.00 | 2024-04-20 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152223-1G |
Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9 |
1802566-49-9 | >98.0%(T) | 1g |
¥513.90 | 2023-09-04 |
Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9 関連文献
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
1802566-49-9 (Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9) 関連製品
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
